N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-benzhydryl-N-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-20-16-10-9-15-19(20)24-22(26)23(27)25-21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPROCSBXRCFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of benzhydrylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
End-Group Design: The benzhydryl group in the target compound provides steric bulk, which may reduce miscibility in polar polymers like PHB compared to compound 2, which uses PHB-mimetic end-groups for optimal compatibility .
Spacer Length :
- Shorter spacers (e.g., in compound 2) enhance phase separation at temperatures closer to PHB’s melting point, improving nucleation efficiency. The target compound’s spacer length is unspecified but likely critical for balancing miscibility and crystallization .
Thermal Transitions: Compound 1 exhibits a melting transition at 146.5°C, linked to structural reorganization of its flexible spacer .
Performance in Polymer Nucleation
- Compound 2 : Demonstrates superior nucleation efficiency in PHB due to tailored end-groups that mimic the polymer’s structure, enabling homogeneous dispersion and phase separation at optimal temperatures. This increases PHB’s crystallization temperature (Tc) by ~20°C compared to pure PHB .
- Compound 1: Limited miscibility in PHB results in inhomogeneous dispersion and poor nucleation efficiency, highlighting the necessity of end-group modification .
- This compound : While its benzhydryl group may reduce PHB compatibility compared to compound 2, the ethoxy group could enhance solubility in less polar polymers (e.g., polyolefins). Empirical studies are needed to confirm this hypothesis.
Biological Activity
N1-benzhydryl-N2-(2-ethoxyphenyl)oxalamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a benzhydryl group and an ethoxyphenyl group linked to an oxalamide core. This configuration is believed to contribute to its biological activities by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is thought to exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to various biological responses, such as apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased rates of apoptosis.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, further promoting cell death.
Case Studies and Research Findings
A selection of studies highlights the biological activities and potential therapeutic applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Mechanistic Insights | Revealed interaction with specific protein targets involved in cell signaling pathways related to cancer progression. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | Similar oxalamide backbone | Moderate antimicrobial activity |
| N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide | Contains biphenyl group | Lower anticancer efficacy compared to this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
